molecular formula C19H16Cl2N2O4 B12477714 N-(2,5-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

N-(2,5-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B12477714
M. Wt: 407.2 g/mol
InChI Key: JHQUBYMLNVZOES-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline, 3-methoxypropylamine, and phthalic anhydride.

    Formation of Isoindole Core: The reaction between phthalic anhydride and 2,5-dichloroaniline under acidic conditions leads to the formation of the isoindole core.

    Amide Formation: The isoindole intermediate is then reacted with 3-methoxypropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide: Unique due to its specific substituents and structural features.

    Other Isoindole Derivatives: Compounds with similar core structures but different substituents, such as this compound.

Uniqueness

    Structural Features: The presence of 2,5-dichlorophenyl and 3-methoxypropyl groups imparts unique chemical and biological properties.

    Biological Activity: The compound’s specific interactions with molecular targets may result in distinct biological activities compared to other isoindole derivatives.

Properties

Molecular Formula

C19H16Cl2N2O4

Molecular Weight

407.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H16Cl2N2O4/c1-27-8-2-7-23-18(25)13-5-3-11(9-14(13)19(23)26)17(24)22-16-10-12(20)4-6-15(16)21/h3-6,9-10H,2,7-8H2,1H3,(H,22,24)

InChI Key

JHQUBYMLNVZOES-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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